Technical Whitepaper: Properties, Synthesis, and Applications of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one
Technical Whitepaper: Properties, Synthesis, and Applications of 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for highly functionalized, rigid bicyclic scaffolds in drug discovery. The compound 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 1273608-55-1) represents a privileged pharmacophore building block . Featuring an indanone core substituted with an electron-donating methoxy group and a reactive primary amine, this molecule offers orthogonal handles for divergent synthesis. It is particularly valuable in the development of central nervous system (CNS) therapeutics, such as acetylcholinesterase inhibitors, and targeted kinase inhibitors.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, and validated laboratory protocols, ensuring robust reproducibility for research and development professionals.
Physicochemical Profiling
Understanding the baseline properties of 4-Amino-5-methoxy-1-indanone is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of the hydrogen-bond donating amine and accepting ketone/methoxy groups gives it a favorable polar surface area for CNS penetration.
| Property | Value |
| Chemical Name | 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one |
| CAS Number | 1273608-55-1 |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| Topological Polar Surface Area (TPSA) | 52.32 Ų |
| Hydrogen Bond Donors | 1 (-NH2) |
| Hydrogen Bond Acceptors | 3 (C=O, -OCH3, -NH2) |
| Rotatable Bonds | 1 (Methoxy C-O bond) |
Mechanistic Pathways & Synthetic Strategy
The de novo synthesis of 4-Amino-5-methoxy-1-indanone relies on the functionalization of the commercially available precursor, 5-methoxy-1-indanone . The strategy involves a two-step sequence: regioselective electrophilic aromatic substitution followed by catalytic hydrogenation.
Step 1: Regioselective Nitration The methoxy group at the C5 position is strongly electron-donating via resonance (+M effect), directing incoming electrophiles to the ortho positions (C4 and C6). Conversely, the C1 carbonyl group is electron-withdrawing (-M effect) and directs meta (which also corresponds to C4 and C6). Because both substituent effects synergistically activate the C4 and C6 positions, nitration yields a mixture of 4-nitro and 6-nitro isomers. Steric hindrance from the adjacent aliphatic ring slightly favors the C6 position, but careful temperature control and subsequent purification allow for the isolation of the desired 4-nitro-5-methoxy-1-indanone intermediate.
Step 2: Catalytic Hydrogenation The isolated nitro intermediate is subjected to reduction. We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere rather than dissolving metal reductions (e.g., Fe/HCl). The causality here is chemoselectivity: Pd/C effectively reduces the nitro group to an amine at room temperature and atmospheric pressure without over-reducing the C1 ketone to an alcohol, which is a common side reaction under harsher conditions.
Synthetic workflow for 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one via regioselective nitration.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a validation checkpoint to confirm success before proceeding.
Protocol A: Regioselective Nitration of 5-Methoxy-1-indanone
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Preparation: Dissolve 5-methoxy-1-indanone (1.0 eq) in concentrated sulfuric acid (H₂SO₄) (10 volumes).
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Causality: H₂SO₄ acts as both the solvent and the acid catalyst required to generate the highly electrophilic nitronium ion (NO₂⁺) from the nitrate source.
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Cooling: Chill the reaction flask to 0–5 °C using an ice-water bath.
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Causality: Low temperatures suppress oxidative degradation of the indanone core and prevent di-nitration.
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Addition: Add potassium nitrate (KNO₃) (1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature strictly below 5 °C.
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Quenching: After 2 hours of stirring, pour the mixture over crushed ice. The sudden decrease in solubility forces the precipitation of the crude nitro-indanone isomers.
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Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.5) should be completely consumed, replaced by two closely eluting yellow spots representing the 4-nitro and 6-nitro isomers.
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Purification: Isolate the 4-nitro isomer via flash column chromatography or selective recrystallization from hot ethanol.
Protocol B: Chemoselective Reduction to the Amine
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Preparation: Dissolve the purified 4-nitro-5-methoxy-1-indanone in anhydrous methanol (0.1 M concentration).
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Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an inert atmosphere.
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Causality: Methanol provides excellent solubility for the nitro compound and facilitates optimal hydrogen transfer at the palladium catalyst surface.
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Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.
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Validation Checkpoint: The reaction mixture will transition from a vibrant yellow (characteristic of the nitroarene) to a colorless or pale yellow solution. LC-MS analysis must show the disappearance of the nitro mass and the emergence of the target mass [M+H]⁺ = 178.2.
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Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Evaporate the filtrate under reduced pressure to yield the pure 4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one .
Divergent Reactivity & Applications
The true value of 4-Amino-5-methoxy-1-indanone lies in its orthogonal reactivity. The molecule possesses two highly functionalizable sites that do not interfere with one another under controlled conditions, allowing for rapid library generation .
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C1 Ketone Reactivity: The carbonyl carbon is highly electrophilic. It readily undergoes reductive amination with primary or secondary amines, a key step in synthesizing donepezil-like acetylcholinesterase inhibitors. It can also participate in Knoevenagel condensations to yield alkylidene indanones.
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C4 Amine Reactivity: The primary aniline is nucleophilic. It can be acylated with acid chlorides to form stable amide bonds (common in kinase inhibitor hinge-binding motifs) or subjected to Buchwald-Hartwig cross-coupling with aryl halides to generate complex N-aryl architectures.
Orthogonal reactivity pathways of the C1 ketone and C4 amine for divergent library synthesis.
Conclusion
4-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is a structurally rigid, electronically tunable scaffold that bridges the gap between simple building blocks and complex pharmacological agents. By strictly adhering to the mechanistic principles of electrophilic aromatic substitution and chemoselective reduction, researchers can reliably integrate this compound into advanced drug discovery pipelines.

